Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-chloro-5-methylthiophene-3-carboxylic acid with 3,4-dimethoxybenzylamine under acidic conditions to form the intermediate. This intermediate is then cyclized using a suitable dehydrating agent to yield the thienopyrimidine core. The final step involves esterification with methanol in the presence of a catalyst to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove specific functional groups or reduce double bonds.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with similar structural features and biological activities.
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another compound with a pyrimidine core and similar substituents.
Uniqueness
Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H17ClN2O4S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
methyl 4-chloro-2-[(3,4-dimethoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-14-16(19)20-13(21-17(14)26-15(9)18(22)25-4)8-10-5-6-11(23-2)12(7-10)24-3/h5-7H,8H2,1-4H3 |
InChI Key |
GZSRFMMCIVKMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC3=CC(=C(C=C3)OC)OC)Cl)C(=O)OC |
Origin of Product |
United States |
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